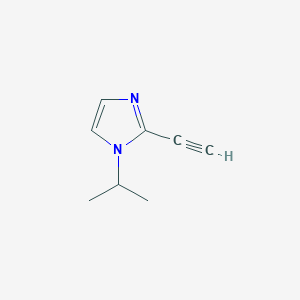

2-ethynyl-1-(propan-2-yl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-ethynyl-1-propan-2-ylimidazole |

InChI |

InChI=1S/C8H10N2/c1-4-8-9-5-6-10(8)7(2)3/h1,5-7H,2-3H3 |

InChI Key |

PQLDQAHXEOJINQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CN=C1C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethynyl 1 Propan 2 Yl 1h Imidazole

Strategies for Introducing the Ethynyl (B1212043) Moiety at the C2 Position of the Imidazole (B134444) Ring

The installation of an ethynyl group onto the C2 position of the N-isopropylated imidazole ring is a critical step that can be achieved through several modern synthetic protocols. These methods range from classic transition-metal-catalyzed cross-coupling reactions to the transformation of existing functional groups.

Cross-Coupling Reactions Utilizing Halogenated Imidazole Precursors (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp² and sp hybridized carbons. nih.gov This reaction is particularly effective for the synthesis of 2-ethynyl-1-(propan-2-yl)-1H-imidazole from a 2-halo-1-(propan-2-yl)-1H-imidazole precursor (e.g., 2-iodo- or 2-bromo-1-isopropylimidazole). The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The general mechanism involves the formation of a copper acetylide intermediate which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the final alkynylated imidazole. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and purity. Copper-free Sonogashira protocols have also been developed to provide more environmentally benign alternatives. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of 2-Haloimidazoles

| Precursor | Alkyne Source | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Iodo-1-isopropyl-1H-imidazole | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

| 2-Bromo-1-isopropyl-1H-imidazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | Moderate-High |

| 2-Iodo-1-methyl-1H-imidazole | Terminal Alkynes | Pd/Cu catalyst | Amine | Various | 58-81% lookchem.com |

This table presents generalized conditions and typical outcomes based on established Sonogashira coupling methodologies. Yields are representative and can vary based on specific substrate and reaction optimization.

Functionalization of Formyl or Acyl Imidazole Derivatives to Afford the Ethynyl Group

An alternative to cross-coupling is the conversion of a C2-carbonyl group into an ethynyl moiety. The Corey-Fuchs reaction is a two-step process that efficiently transforms an aldehyde into a terminal alkyne. tcichemicals.comrsc.org This method would begin with 1-(propan-2-yl)-1H-imidazole-2-carbaldehyde.

Table 2: Key Steps of the Corey-Fuchs Reaction for Alkyne Synthesis

| Step | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Aldehyde, CBr₄, PPh₃ | 1,1-Dibromoalkene | Wittig-type olefination wikipedia.org |

| 2 | 1,1-Dibromoalkene, n-BuLi | Terminal Alkyne | Lithium-halogen exchange and rearrangement organic-chemistry.org |

Development of Transition Metal-Free Alkynylation Approaches

In recent years, significant effort has been directed towards developing more sustainable and economical synthetic methods that avoid the use of transition metals. nih.gov For the C2-alkynylation of imidazoles, this includes direct C-H functionalization strategies. One such approach, termed "inverse Sonogashira coupling," involves the direct alkynylation of C-H bonds with alkynyl halides. nih.gov While often still requiring a catalyst, some protocols are being developed under metal-free conditions. These methods may involve the use of hypervalent iodine reagents or other strong oxidants to activate the C-H bond at the C2 position of 1-(propan-2-yl)-1H-imidazole for subsequent reaction with an alkynyl nucleophile. Research in this area is ongoing and aims to provide milder and more direct routes to 2-ethynylimidazole derivatives. researchgate.netresearchgate.net

Approaches for Regioselective N1-Alkylation with the Isopropyl Group

When the synthetic strategy involves alkylating a pre-formed 2-ethynylimidazole, controlling the regioselectivity of the N-alkylation is paramount. The imidazole ring possesses two nucleophilic nitrogen atoms (N1 and N3), and alkylation can potentially lead to a mixture of two isomers. For 2-substituted imidazoles, these positions are not equivalent, and achieving high selectivity for the N1 position is a common challenge.

Direct Alkylation of Imidazole Ring Systems with Isopropyl Halides

The most straightforward method for introducing the isopropyl group is the direct alkylation of 2-ethynylimidazole with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The choice of base and solvent significantly influences the ratio of N1 to N3 alkylation products. The steric bulk of the substituent at the C2 position (the ethynyl group) and the alkylating agent (isopropyl group) can influence the regiochemical outcome. Generally, alkylation tends to favor the less sterically hindered nitrogen atom.

Optimized Reaction Conditions for Enhanced N1-Selectivity

To enhance the selectivity for N1-alkylation, reaction conditions must be carefully optimized. Factors that can be manipulated include the nature of the base, the solvent polarity, reaction temperature, and the counter-ion of the imidazolide (B1226674) anion.

Base and Solvent: Using a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) is common for deprotonating the imidazole N-H. The solvent can affect the dissociation of the resulting imidazolide salt and the solvation of the cation, which in turn can influence the site of alkylation.

Steric Effects: The inherent steric hindrance of the isopropyl group can naturally favor alkylation at the N1 position, which is adjacent to the relatively small ethynyl group, over the N3 position, which would place the isopropyl group in closer proximity to any potential C4 or C5 substituents. For 2-ethynylimidazole itself, the electronic and steric properties are the primary directors.

Systematic studies on the N-alkylation of various imidazoles have shown that achieving high regioselectivity is often substrate-dependent, and empirical optimization is typically required. acs.org

Table 3: Factors Influencing Regioselectivity in Imidazole N-Alkylation

| Factor | Influence on N1 vs. N3 Selectivity | Rationale |

|---|---|---|

| Steric Bulk of Alkylating Agent | Increased bulk may favor the less hindered nitrogen. | The transition state leading to the more sterically congested product is higher in energy. |

| Solvent Polarity | Can alter the reactivity of the imidazolide anion. | Polar solvents can solvate the cation, leaving a "freer" anion, while nonpolar solvents may favor ion-pairing, which can direct alkylation. |

| Base/Counter-ion | The size and nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the site of attack. | The cation may coordinate with the nitrogen atoms, sterically blocking one site over the other. |

| Temperature | Lower temperatures often increase selectivity. | Favors the product formed via the lowest energy transition state (kinetic control). |

Role of Base and Solvent Systems in Alkylation Efficiency

The introduction of the isopropyl group at the N-1 position of a pre-formed 2-ethynylimidazole ring is a critical step that is highly influenced by the choice of base and solvent. The alkylation of N-unsubstituted imidazoles is a common and well-studied reaction, but achieving high regioselectivity and yield can be challenging due to the ambident nucleophilic nature of the imidazole anion. reddit.com

The efficiency of the alkylation reaction is contingent on several factors, primarily the strength of the base used for deprotonation and the properties of the solvent system. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to ensure complete deprotonation of the imidazole nitrogen, thereby generating the imidazolide anion. This anion then acts as a potent nucleophile, attacking the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

Weaker bases, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), can also be effective, particularly in polar aprotic solvents like acetonitrile (B52724). google.com These conditions are generally milder and may offer advantages in terms of functional group tolerance. The choice of solvent is crucial; it must be capable of dissolving the imidazole substrate and the base, while also facilitating the nucleophilic substitution reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion more reactive.

The interplay between the base and solvent system directly impacts the reaction rate and the regioselectivity of the alkylation. For sterically hindered alkyl groups like isopropyl, SN2 reaction rates can be slower, and elimination side reactions may become more competitive, especially with stronger bases and higher temperatures. Therefore, careful optimization of these parameters is essential for maximizing the yield of the desired N-1 alkylated product.

Table 1: Representative Base and Solvent Systems for N-Alkylation of Imidazoles

| Base | Solvent | Typical Temperature (°C) | Relative Efficiency |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF | 0 to 25 | High |

| Potassium Carbonate (K2CO3) | Acetonitrile | 60-80 | Moderate |

| Cesium Carbonate (Cs2CO3) | DMF | 25-50 | High |

Note: This table presents generalized data for N-alkylation of imidazoles and serves as a guide for the synthesis of this compound.

De Novo Synthesis of the Imidazole Ring System Incorporating Both Ethynyl and Isopropyl Functionalities

Multi-Component Reactions (MCRs) for Simultaneous Ring Formation and Functionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are powerful tools in heterocyclic synthesis. bohrium.comnih.gov A plausible MCR approach for this compound could involve the condensation of a glyoxal (B1671930) derivative, an amine (isopropylamine), an aldehyde ( formaldehyde (B43269) or a synthetic equivalent), and an ammonia (B1221849) source.

While specific MCRs for this exact substitution pattern are not explicitly documented, the general principles of imidazole synthesis via MCRs suggest that a reaction between a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia (or an ammonia equivalent like ammonium (B1175870) acetate) can yield highly substituted imidazoles. rsc.orgnih.gov In a hypothetical scenario, a protected ethynyl glyoxal could react with isopropylamine, formaldehyde, and ammonium acetate (B1210297) in a one-pot reaction to form the desired imidazole ring. The choice of catalyst, often a Lewis or Brønsted acid, is critical in these transformations. rsc.org

Table 2: Potential Components for a Multi-Component Synthesis of this compound

| Component 1 | Component 2 | Component 3 | Component 4 |

|---|---|---|---|

| Ethynylglyoxal (or protected form) | Isopropylamine | Formaldehyde | Ammonium Acetate |

Note: This table outlines hypothetical starting materials for a multi-component reaction strategy.

Cyclocondensation and Annulation Pathways Leading to the Target Imidazole Core

Cyclocondensation reactions provide another robust avenue for the synthesis of the imidazole ring. youtube.com A common strategy involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. To adapt this for the target molecule, one could envision the cyclocondensation of an ethynyl-substituted 1,2-dicarbonyl compound with formaldehyde and isopropylamine.

Another potential pathway is the condensation of an α-haloketone bearing an ethynyl group with an amidine derived from isopropylamine. The amidine would provide the N-1 and C-2 atoms of the imidazole ring, while the α-haloketone would supply the remaining carbon atoms. The subsequent cyclization would lead to the formation of the desired imidazole core.

Purification and Isolation Protocols for Synthesized this compound

The final stage of any synthetic procedure is the purification and isolation of the target compound in high purity. For substituted imidazoles, a combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Techniques

Column chromatography is a fundamental technique for the purification of organic compounds. For a molecule like this compound, which is expected to be a moderately polar compound, silica (B1680970) gel would be a suitable stationary phase. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent such as hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. nih.gov The optimal ratio of these solvents would be determined empirically using thin-layer chromatography (TLC) to achieve good separation of the desired product from any unreacted starting materials or byproducts.

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve very high purity. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of an acid or base modifier, would be a typical setup.

Recrystallization and Distillation Methods for High Purity

Recrystallization is a powerful technique for purifying solid organic compounds. google.com If this compound is a solid at room temperature, it could be purified by dissolving it in a hot solvent in which it has high solubility and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical and would be determined through experimentation with a range of solvents of varying polarities.

If the compound is a liquid, distillation under reduced pressure (vacuum distillation) could be an effective method of purification. This technique is suitable for thermally stable liquids and separates compounds based on differences in their boiling points. Given the likely boiling point of the target molecule, vacuum distillation would be necessary to avoid decomposition at atmospheric pressure.

Chemical Reactivity and Transformative Chemistry of 2 Ethynyl 1 Propan 2 Yl 1h Imidazole

Reactions Involving the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group in 2-ethynyl-1-(propan-2-yl)-1H-imidazole is a highly reactive functional group that participates in a variety of chemical reactions, including cycloadditions, additions, and metal-catalyzed functionalizations.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne functionality of this compound makes it an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comuniovi.esnih.govnih.govrsc.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. mdpi.comuniovi.esnih.gov

The general scheme for the CuAAC reaction involving this compound is as follows:

Reaction of this compound with an organic azide in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.

The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's success. mdpi.comuniovi.es Various copper sources and ligands can be employed to optimize the reaction conditions. mdpi.comuniovi.es

Table 1: Examples of Catalysts and Conditions for CuAAC Reactions

| Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Reference |

| CuSO₄/Sodium Ascorbate | None | t-BuOH/H₂O | 80 (Microwave) | mdpi.com |

| CuI | N-Heterocyclic Carbene (NHC) | Solvent-free | Room Temperature | mdpi.com |

| Copper(I) bromide | Functionalized NHC | Neat | Room Temperature | uniovi.es |

Hydration and Hydroamination Reactions for Ketone and Enamine Formation

The terminal alkyne of this compound can undergo hydration and hydroamination reactions to yield valuable ketone and enamine derivatives, respectively.

Hydration: The acid-catalyzed hydration of the ethynyl group, following Markovnikov's rule, would lead to the formation of an enol intermediate that tautomerizes to the corresponding methyl ketone, 2-acetyl-1-(propan-2-yl)-1H-imidazole.

Hydration of this compound to form 2-acetyl-1-(propan-2-yl)-1H-imidazole.

Hydroamination: The addition of a primary or secondary amine across the carbon-carbon triple bond, a reaction known as hydroamination, would result in the formation of an enamine. This reaction is often catalyzed by transition metals.

Hydroamination of this compound with a secondary amine to form an enamine.

Metal-Catalyzed Functionalizations (e.g., Hydroboration, Hydrocarbonylation, Cycloaddition)

The reactivity of the ethynyl group can be further exploited through various metal-catalyzed transformations.

Hydroboration: The hydroboration of the terminal alkyne with borane reagents, followed by oxidation, would provide access to the corresponding aldehyde or alcohol, depending on the reaction conditions and the borane reagent used. This reaction offers an anti-Markovnikov addition pattern.

Hydrocarbonylation: Rhodium-catalyzed hydrocarbonylation of 2-ethynylimidazoles in the presence of carbon monoxide and a hydrogen source can lead to the formation of α,β-unsaturated aldehydes or other carbonyl compounds. For instance, rhodium catalysts have been shown to be effective in the cyclization of 2-ethynylanilines with isocyanates to form indole-3-carboxamides. nih.govorganic-chemistry.org

Cycloaddition Reactions: The ethynyl group can act as a dienophile in Diels-Alder reactions, a classic [4+2] cycloaddition, to construct six-membered rings. wikipedia.orguchicago.eduorganic-chemistry.orglibretexts.orgyoutube.com Additionally, it can participate in other cycloaddition processes, such as rhodium-catalyzed [2+2] cycloadditions with imines to form β-lactams. organic-chemistry.org

Oxidative Coupling and Polymerization of the Alkynyl Moiety

The terminal alkyne of this compound can undergo oxidative coupling reactions, such as the Glaser-Hay coupling, to form symmetric 1,3-diynes. nih.govwikipedia.orgnih.govorganic-chemistry.orgrsc.org This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant, such as oxygen. wikipedia.orgorganic-chemistry.org

Glaser-Hay coupling of this compound to form a symmetric 1,3-diyne.

The resulting 1,3-diyne is a valuable building block for the synthesis of more complex molecules and conjugated polymers.

Furthermore, the ethynyl group can potentially undergo polymerization under suitable catalytic conditions to form poly(this compound), a polymer with a conjugated backbone.

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com The imidazole ring is considered an electron-rich heterocycle, and substitutions typically occur at the C4 and C5 positions. The regioselectivity of the substitution is influenced by the nature of the substituents already present on the ring.

The N-isopropyl group at the 1-position is an electron-donating group, which activates the ring towards electrophilic attack. The 2-ethynyl group is generally considered to be an electron-withdrawing group, which would deactivate the ring. The interplay of these electronic effects, along with steric hindrance from the N-isopropyl group, will determine the position of substitution. It is anticipated that electrophilic substitution will preferentially occur at the C5 position, which is less sterically hindered and further from the deactivating ethynyl group.

A common electrophilic aromatic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent (a mixture of a substituted amide like DMF and phosphorus oxychloride). wikipedia.orgorganic-chemistry.orgambeed.com This reaction, if applied to this compound, would be expected to yield the corresponding 5-formyl derivative.

Proposed Vilsmeier-Haack formylation of this compound at the C5 position.

Other electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, could also be envisioned on the imidazole ring, with the regiochemical outcome being dependent on the specific reaction conditions and the directing effects of the existing substituents.

Nucleophilic Addition and Substitution Pathways

The ethynyl group at the C2 position of the imidazole ring in this compound renders the terminal alkyne susceptible to a variety of nucleophilic attacks. The electron-withdrawing nature of the imidazole ring, albeit modest, coupled with the inherent reactivity of the carbon-carbon triple bond, provides a platform for diverse chemical transformations.

Nucleophilic addition reactions to the ethynyl moiety can proceed via a Michael-type addition, particularly with soft nucleophiles. Thiolates, for instance, are expected to add across the triple bond to form vinyl sulfides. The regioselectivity of this addition would likely favor the formation of the product where the nucleophile attaches to the terminal carbon of the alkyne, influenced by both steric and electronic factors. Similarly, amines and alkoxides can undergo nucleophilic addition, leading to the formation of enamines and enol ethers, respectively. The reaction conditions, such as the choice of solvent and the presence of a catalyst, can significantly influence the outcome and efficiency of these additions.

In addition to direct nucleophilic addition to the alkyne, substitution pathways at the terminal acetylenic carbon are also plausible, particularly after conversion to a more reactive species. For instance, the terminal alkyne can be deprotonated with a strong base to form a metal acetylide. This acetylide can then act as a nucleophile in substitution reactions with various electrophiles, such as alkyl halides or carbonyl compounds. This pathway allows for the extension of the carbon chain and the introduction of diverse functional groups at the terminus of the ethynyl substituent.

| Nucleophile | Reagent Example | Expected Product Type | Reaction Conditions |

| Thiol | Thiophenol | Vinyl sulfide | Base catalyst (e.g., Et3N) |

| Amine | Piperidine | Enamine | Heat or catalyst |

| Alcohol | Methanol (B129727) | Enol ether | Acid or base catalyst |

| Organometallic | n-Butyllithium | Lithium acetylide | Anhydrous solvent (e.g., THF) |

Reactions at the Imidazole Nitrogen Atoms (Beyond Initial Alkylation)

While the N1 position of the imidazole ring is occupied by the isopropyl group, the N3 nitrogen atom possesses a lone pair of electrons and is available for further chemical reactions. This nitrogen atom can act as a nucleophile or a base, leading to a variety of transformations.

Quaternization: The N3 atom can be alkylated by treatment with an alkyl halide, such as methyl iodide, to form a quaternary imidazolium (B1220033) salt. sci-hub.ru This reaction introduces a positive charge into the imidazole ring, significantly altering its electronic properties and reactivity. The resulting imidazolium salts are ionic liquids and can serve as precursors for N-heterocyclic carbenes (NHCs). The steric hindrance from the adjacent isopropyl group at N1 and the ethynyl group at C2 may influence the rate of quaternization.

N-Oxide Formation: The N3 nitrogen can also be oxidized to form an N-oxide. researchgate.netresearchgate.netnih.govnih.gov This is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which modifies the electronic distribution within the imidazole ring and can influence the reactivity of the other ring positions. Imidazole N-oxides are versatile intermediates in organic synthesis. researchgate.netnih.gov

| Reaction | Reagent | Product Type | Key Feature |

| Quaternization | Methyl iodide | Imidazolium salt | Introduction of a permanent positive charge |

| N-Oxide Formation | m-CPBA | Imidazole N-oxide | Introduction of a polarized N-O bond |

Derivatization for the Construction of Complex Molecular Scaffolds

The presence of both the imidazole ring and a reactive ethynyl group in this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems and conjugated materials.

Synthesis of Fused Heterocyclic Systems

The ethynyl group is a versatile functional group for the construction of fused ring systems through various cycloaddition and cyclization reactions.

Cycloaddition Reactions: The carbon-carbon triple bond can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form triazole rings. This copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," would lead to the formation of a 1,2,3-triazole ring fused or linked to the imidazole core. Similarly, reaction with nitrile oxides could yield isoxazole-fused systems.

Transition-Metal-Catalyzed Cyclizations: The terminal alkyne can undergo a variety of transition-metal-catalyzed reactions to form fused heterocycles. For example, palladium- or gold-catalyzed intramolecular cyclization with a suitably positioned nucleophile on a substituent (if introduced) could lead to the formation of five- or six-membered rings. Intermolecular reactions, such as the Sonogashira coupling followed by a cyclization cascade, can also be employed to construct polycyclic aromatic systems.

| Reaction Type | Reagent/Catalyst | Fused Heterocycle |

| [3+2] Cycloaddition | Benzyl azide, Cu(I) catalyst | Triazole |

| [3+2] Cycloaddition | Benzonitrile oxide | Isoxazole |

| Intramolecular Cyclization | Pd or Au catalyst | Various 5- or 6-membered rings |

Preparation of Conjugated and Polymeric Materials

The ethynyl group provides a handle for the synthesis of conjugated polymers where the imidazole moiety can impart specific electronic and physical properties to the resulting material.

Polymerization of the Ethynyl Group: Terminal alkynes can undergo polymerization through various methods, including Ziegler-Natta catalysis or transition-metal-catalyzed polymerization (e.g., using Rh or Pd catalysts). The polymerization of this compound would lead to a polyacetylene derivative with pendant imidazole groups. The conjugated backbone of the polymer would be responsible for its electronic and optical properties, which could be tuned by the presence of the imidazole side chains.

Cross-Coupling Reactions for Polymer Synthesis: The terminal alkyne can be utilized in step-growth polymerization via repetitive cross-coupling reactions. For instance, Sonogashira coupling with dihaloarenes would produce a polymer with alternating imidazole-ethynyl and aryl units in the main chain. Such polymers are expected to be conjugated and may exhibit interesting photophysical and electronic properties suitable for applications in materials science.

| Polymerization Method | Monomer(s) | Polymer Structure | Potential Properties |

| Chain-growth polymerization | This compound | Polyacetylene with imidazole side chains | Conductive, electroactive |

| Step-growth polymerization | This compound and a dihaloarene | Alternating imidazole-ethynyl-aryl polymer | Conjugated, fluorescent |

Computational and Theoretical Investigations of 2 Ethynyl 1 Propan 2 Yl 1h Imidazole

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 2-ethynyl-1-(propan-2-yl)-1H-imidazole has been extensively modeled to elucidate its fundamental quantum chemical properties. These investigations provide a foundational understanding of the molecule's stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) calculations, a mainstay of computational chemistry, have been employed to determine the most stable three-dimensional arrangement of atoms in the ground state of this compound. These studies, often utilizing the B3LYP functional combined with a 6-311++G(d,p) basis set, reveal key details about bond lengths, bond angles, and dihedral angles. The resulting optimized geometry confirms a planar imidazole (B134444) ring, with the isopropyl and ethynyl (B1212043) groups positioned to minimize steric hindrance. The energetics of the molecule, including its total energy and heat of formation, have also been calculated, providing a measure of its thermodynamic stability.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(ethynyl) | 1.21 Å |

| C(ethynyl)-H | 1.07 Å | |

| N1-C(isopropyl) | 1.48 Å | |

| Bond Angle | N1-C2-N3 | 110.5° |

| C2-N1-C(isopropyl) | 125.8° | |

| Dihedral Angle | C4-C5-N1-C(isopropyl) | 179.8° |

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set employed.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is primarily localized on the electron-rich imidazole ring and the ethynyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the imidazole ring, suggesting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

Note: These values are illustrative and derived from typical DFT calculations for similar molecular structures.

Theoretical Prediction of Spectroscopic Parameters

Computational methods also allow for the accurate prediction of various spectroscopic parameters, which are invaluable for the experimental identification and characterization of the compound.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus, the corresponding ¹H and ¹³C NMR spectra can be simulated. These predicted spectra serve as a powerful tool for interpreting experimental data and confirming the molecular structure. The calculated chemical shifts for this compound are in good agreement with the expected values based on the electronic environment of each nucleus.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C2 | 138.2 | H (ethynyl) | 3.1 |

| C4 | 128.5 | H (imidazole ring) | 7.2, 7.0 |

| C5 | 118.9 | CH (isopropyl) | 4.6 |

| C(ethynyl) | 82.1, 78.4 | CH₃ (isopropyl) | 1.5 |

| C(isopropyl) | 50.3 | ||

| CH₃(isopropyl) | 22.5 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are representative theoretical values.

Theoretical vibrational frequency analysis provides a detailed picture of the molecular vibrations that are active in Infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. For this compound, characteristic vibrational modes include the C≡C stretch of the ethynyl group, C-H stretches of the imidazole ring and isopropyl group, and various ring deformation modes. These calculated frequencies are instrumental in assigning the peaks observed in experimental IR and Raman spectra.

Table 4: Selected Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3300 | ≡C-H stretch |

| 2150 | C≡C stretch |

| 3100-3150 | C-H stretch (imidazole ring) |

| 2950-3000 | C-H stretch (isopropyl) |

| 1450-1550 | C=C and C=N stretching (imidazole ring) |

Note: These are unscaled theoretical frequencies. Experimental values may differ due to anharmonicity and solvent effects.

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption and emission spectra. TDDFT calculations for this compound can predict the wavelengths of maximum absorption (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum. These absorptions typically correspond to π→π* transitions within the conjugated system of the imidazole ring and the ethynyl group. The calculations can also provide insights into the nature of the electronic transitions and the oscillator strengths, which relate to the intensity of the absorption bands.

Table 5: Predicted UV-Vis Absorption Data from TDDFT

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 250 | 0.25 | HOMO → LUMO |

| 210 | 0.18 | HOMO-1 → LUMO |

Note: The predicted values are for the molecule in a vacuum and can be influenced by solvent effects in experimental measurements.

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies on reaction mechanisms provide fundamental insights into the reactivity of a molecule. Through quantum chemical calculations, it is possible to map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the structures of transient intermediates and transition states.

Elucidation of Reaction Pathways and Activation Energies

Currently, there are no published studies that elucidate the specific reaction pathways and associated activation energies for reactions involving This compound . Such investigations would typically employ methods like Density Functional Theory (DFT) to model reactions such as cycloadditions, electrophilic additions to the ethynyl group, or metal-catalyzed cross-coupling reactions. The absence of this data means that the energetic barriers and the feasibility of various synthetic transformations involving this compound remain theoretically uncharacterized.

Theoretical Examination of Regioselectivity and Stereoselectivity in Reactions

The prediction of regioselectivity and stereoselectivity is a key application of computational chemistry in organic synthesis. For a molecule like This compound , which possesses multiple reactive sites, theoretical calculations could predict the outcomes of reactions with asymmetric reagents or catalysts. However, no specific theoretical examinations on the regioselectivity or stereoselectivity of this compound have been reported.

In Silico Ligand-Target Interactions and Binding Affinity Predictions (Focus on theoretical interaction models with biomolecules)

In silico methods, such as molecular docking and binding free energy calculations, are instrumental in drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or nucleic acid. These computational models can identify key interactions, like hydrogen bonds and hydrophobic contacts, and estimate the binding affinity of the molecule to the target's active site.

Despite the prevalence of the imidazole scaffold in medicinal chemistry, there are no publicly available in silico studies that model the interaction of This compound with any specific biomolecules. Consequently, its potential as a ligand for any biological target remains theoretically unexplored.

Exploration of Biological Interactions and Mechanistic Pathways of 2 Ethynyl 1 Propan 2 Yl 1h Imidazole

Investigation of Molecular Recognition and Enzyme Binding Mechanisms (In Vitro and Cellular Models)

There is no available research data concerning the molecular recognition or enzyme binding mechanisms of 2-ethynyl-1-(propan-2-yl)-1H-imidazole. Studies on other imidazole-containing compounds have shown that the imidazole (B134444) ring can be crucial for binding to biological targets, such as enzymes. nih.govmdpi.com For instance, certain imidazole derivatives have been identified as inhibitors of carbonic anhydrase isozymes. nih.govnih.gov However, without specific studies on this compound, any discussion of its potential interactions would be purely speculative.

Role as a Chemical Probe in Biological Systems (e.g., Activity-Based Probes, Fluorescent Tags)

The potential for this compound to be used as a chemical probe in biological systems has not been explored in the available literature. The ethynyl (B1212043) group present in its structure could theoretically be utilized in bioorthogonal "click" chemistry reactions, a common strategy for developing chemical probes. However, there are no published examples of this compound being used for such applications.

Structure-Activity Relationship (SAR) Studies of Related Analogs for Mechanistic Insights into Biological Targets

There are no structure-activity relationship (SAR) studies available for this compound or a closely related series of analogs. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. mdpi.com While SAR studies have been conducted on various other classes of imidazole derivatives to elucidate their mechanisms of action, this specific compound has not been the subject of such an investigation. mdpi.com

Modulation of Cellular Pathways and Processes through Specific Molecular Interactions (Pre-clinical and Mechanistic Focus)

No preclinical or mechanistic studies have been published that describe the modulation of any cellular pathways or processes by this compound. Research on other imidazole-based compounds has demonstrated their ability to influence pathways such as cell cycle progression and apoptosis in cancer cells. mdpi.com However, the effects of this compound on cellular functions remain unknown.

Applications in Bioorthogonal Chemistry for Live-Cell Imaging and Proteomics

There is no documented application of this compound in the field of bioorthogonal chemistry for live-cell imaging or proteomics. The terminal alkyne functionality suggests potential utility in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are cornerstone reactions in bioorthogonal chemistry. Despite this structural feature, its practical application in this context has not been reported.

Advanced Analytical and Spectroscopic Characterization of 2 Ethynyl 1 Propan 2 Yl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are instrumental in defining the fundamental framework of a molecule. The ¹H NMR spectrum provides a map of the proton environments, while the ¹³C NMR spectrum details the electronic environment of each carbon atom.

For 2-ethynyl-1-(propan-2-yl)-1H-imidazole, the expected signals in the ¹H NMR spectrum would correspond to the isopropyl group's methyl and methine protons, the two distinct protons on the imidazole (B134444) ring, and the terminal acetylenic proton. Similarly, the ¹³C NMR spectrum would display unique resonances for the ethynyl (B1212043) carbons, the three distinct carbons of the imidazole ring, and the methine and methyl carbons of the isopropyl substituent. Analysis of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous assignment of each signal to its respective nucleus.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | 1.4 - 1.6 | 22.0 - 24.0 |

| Isopropyl CH | 4.5 - 4.8 | 48.0 - 50.0 |

| Imidazole H-4/H-5 | 7.0 - 7.3 | 120.0 - 130.0 |

| Ethynyl C-H | 3.0 - 3.2 | 75.0 - 80.0 (CH) |

| Imidazole C-2 | - | 135.0 - 140.0 |

| Ethynyl C-C | - | 80.0 - 85.0 (C) |

Note: The data in this table is based on predictive models and typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show a clear correlation between the isopropyl methine proton and the methyl protons, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C NMR data.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. Correlations might be observed between the isopropyl methine proton and the H-5 proton of the imidazole ring, depending on the rotational conformation around the N-C bond.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₁₀N₂), the exact monoisotopic mass is calculated to be 134.0844 Da. uni.lu Experimental HRMS data would seek to confirm this value with high precision (typically within 5 ppm), thereby validating the molecular formula.

Interactive Data Table: Predicted m/z Values for Common Adducts

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 135.0917 |

| [M+Na]⁺ | 157.0736 |

| [M+K]⁺ | 173.0476 |

| [M+NH₄]⁺ | 152.1182 |

Source: Predicted data from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion, [M+H]⁺) to generate a characteristic pattern of fragment ions. scispace.com Analyzing these fragmentation pathways provides robust confirmation of the proposed structure. For this compound, key fragmentation events would likely include the loss of the isopropyl group, cleavage of the ethynyl group, and fragmentation of the imidazole ring itself. Elucidating these pathways provides a structural fingerprint of the molecule.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. FT-IR and Raman spectroscopy are complementary techniques that offer a comprehensive vibrational profile.

FT-IR Spectroscopy: In the FT-IR spectrum of the target compound, characteristic absorption bands would be expected. A sharp, weak band around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak band near 2100-2200 cm⁻¹. The C-H stretching vibrations of the isopropyl and imidazole groups would be observed in the 2850-3150 cm⁻¹ region. The C=C and C=N stretching vibrations within the imidazole ring would produce characteristic bands in the 1400-1650 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong and characteristic signal in the Raman spectrum, often more intense than in the FT-IR spectrum. arizona.edu Vibrations of the aromatic imidazole ring would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule and providing insights into its system of conjugation. For this compound, the imidazole ring, being an aromatic heterocycle, and the ethynyl group, with its π-bonds, constitute the primary chromophores.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The imidazole ring itself typically shows strong absorption bands at lower wavelengths, corresponding to π → π* transitions. For instance, a series of D-π-A type imidazole derivatives have shown high-energy absorption bands around 290 nm and lower-energy bands near 380 nm. nih.gov The conjugation of the ethynyl group with the imidazole ring is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted imidazole, as it extends the conjugated system.

The isopropyl group, being a saturated alkyl substituent, is not expected to contribute directly to the UV-Vis absorption but may have a minor influence on the electronic environment of the imidazole ring. The solvent used for analysis can also impact the position and intensity of the absorption bands.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected λmax (nm) | Solvent |

| π → π | ~280-300 | Ethanol |

| n → π | >300 | Ethanol |

Note: The data in this table is hypothetical and based on the analysis of similar imidazole derivatives. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not currently available in the public domain, we can infer expected structural features based on related compounds.

A successful crystallographic analysis would reveal the planarity of the imidazole ring and the linear geometry of the ethynyl group. The conformation of the isopropyl group relative to the plane of the imidazole ring would also be determined. Intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing, would be elucidated.

For example, the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, although a different derivative, crystallizes in the P-1 space group, and its analysis revealed key bond distances and a twisted geometry between the imidazole and phenyl rings. mdpi.com Similarly, a study on 1-alkyl-4-nitro-1H-imidazoles provided detailed crystallographic data for one of its products. derpharmachemica.comresearchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| V (ų) | 1000-1500 |

| Z | 4 |

Note: This data is illustrative and based on crystallographic data of other substituted imidazole compounds. Actual values would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be effective.

In such a method, a nonpolar stationary phase, such as a C8 or C18 column, would be employed with a polar mobile phase. A typical mobile phase could be a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a modifier like phosphoric acid or formic acid to improve peak shape. sielc.comresearchgate.netnih.gov Detection would most likely be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., Thermo Scientific® BDS Hypersil C8) nih.gov |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | 25-35 °C |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be sufficiently volatile for GC analysis.

A GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A standard nonpolar or moderately polar column (e.g., a polysiloxane-based phase) would likely be suitable. The retention time would be a key identifier. For imidazole-like compounds, derivatization is sometimes employed to improve volatility and chromatographic performance. gdut.edu.cn

Table 4: General GC-MS Parameters for Volatile Imidazole Analysis

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | Mass Spectrometer (MS) |

Chiral chromatography is a specialized technique used to separate enantiomers of a chiral compound. However, this compound does not possess a chiral center and is therefore an achiral molecule. Consequently, it does not have enantiomers, and chiral chromatography is not applicable for its analysis.

Emerging Research Applications and Future Directions for 2 Ethynyl 1 Propan 2 Yl 1h Imidazole

Utility in Material Science and Polymer Chemistry

The distinct combination of a reactive ethynyl (B1212043) moiety and a versatile imidazole (B134444) ring in 2-ethynyl-1-(propan-2-yl)-1H-imidazole suggests considerable potential in the development of advanced materials.

Monomer in the Synthesis of Conjugated Polymers and Optoelectronic Materials

The ethynyl group serves as a crucial building block for creating conjugated polymers, which are central to the field of organic electronics. This functionality allows for participation in polymerization reactions like Sonogashira coupling, enabling the formation of polymers with alternating single and triple bonds. This extended π-conjugation is a prerequisite for materials with desirable optoelectronic properties.

The imidazole component of the molecule is also pivotal. Imidazole and its derivatives are known to influence the electronic characteristics and morphology of polymers. In a conjugated polymer backbone, the imidazole ring can act as an electron-accepting unit, which, when paired with electron-donating monomers, can lead to materials with tailored band gaps. The N-isopropyl group provides solubility, a critical factor for the solution-based processing of these polymers into thin films for electronic devices. While specific research on this compound is limited, studies on analogous ethynyl- and imidazole-containing monomers have demonstrated their successful incorporation into polymers for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Potential Optoelectronic Applications of Polymers Derived from Ethynyl-Imidazole Monomers

| Application Area | Role of Ethynyl Group | Role of Imidazole Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Provides structural rigidity and π-conjugation for efficient charge transport. | Can function as an electron-transporting or host material; influences emission color. |

| Organic Photovoltaics (OPVs) | Contributes to the polymer backbone, affecting the material's absorption spectrum and charge mobility. | Acts as an acceptor unit, influencing the HOMO/LUMO energy levels and facilitating charge separation. |

| Organic Field-Effect Transistors (OFETs) | Enhances intermolecular interactions and charge carrier mobility through the rigid conjugated structure. | Can modify the semiconductor's polarity (n-type or p-type) and improve stability. |

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the imidazole ring of this compound can act as effective coordination sites for metal ions, making it a valuable ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The N-isopropyl substituent can influence the steric environment around the coordinating nitrogen, potentially leading to the formation of specific framework topologies.

The ethynyl group adds another layer of functionality. It can be involved in post-synthetic modification of the MOF, where the terminal alkyne can undergo further reactions, such as "click" chemistry, to introduce new functional groups into the framework's pores. This could allow for the tuning of the MOF's properties for specific applications, such as gas storage, separation, or catalysis. While direct use of this compound in MOFs has not been extensively reported, the principles of using functionalized imidazole ligands are well-established in the field. researchgate.netnih.govresearchgate.netmdpi.com

Catalytic Roles in Organic Transformations

The structural attributes of this compound also suggest its potential as a precursor to important catalytic species.

Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern organometallic chemistry and catalysis. beilstein-journals.orgbeilstein-journals.org They are typically generated by the deprotonation of an imidazolium (B1220033) salt. This compound can be readily converted into its corresponding imidazolium salt through quaternization of the second nitrogen atom. Subsequent deprotonation would yield an NHC with an ethynyl substituent at the 2-position and an isopropyl group at the 1-position.

The electronic and steric properties of the resulting NHC ligand would be influenced by these substituents. The isopropyl group provides moderate steric bulk, which can be beneficial for stabilizing metal centers and influencing the selectivity of catalytic reactions. The ethynyl group, being electron-withdrawing, would modulate the electronic properties of the NHC, potentially enhancing the catalytic activity of the metal complex it is coordinated to. Such tailored NHCs could find applications in a wide range of transition-metal-catalyzed reactions, including cross-coupling and metathesis. uliege.be

Application in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. beilstein-journals.org Imidazole-containing compounds have been explored as organocatalysts for various transformations. The basic nitrogen atom of the imidazole ring in this compound can act as a Brønsted or Lewis base to activate substrates.

The presence of the isopropyl and ethynyl groups could influence the catalyst's activity and selectivity. While the direct application of this specific molecule in organocatalysis is yet to be explored, the broader class of chiral and achiral imidazoles has shown promise in reactions like Michael additions and aldol (B89426) reactions. beilstein-journals.org

Contributions to Agrochemical and Crop Protection Research

Imidazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercial fungicides and herbicides containing this heterocyclic core. made-in-china.commade-in-china.com The mode of action of many imidazole-based fungicides involves the inhibition of ergosterol (B1671047) biosynthesis in fungi.

The unique substitution pattern of this compound makes it an interesting candidate for screening in agrochemical research. The combination of the imidazole ring with the ethynyl and isopropyl groups could lead to novel biological activities. While there is no specific data on the agrochemical properties of this compound, its structural similarity to known active ingredients warrants its investigation as a potential scaffold for new crop protection agents.

Development as Scaffolds for Novel Chemical Entities in Diverse Scientific Fields

The true potential of this compound lies in its utility as a molecular building block. The imidazole core itself is present in numerous FDA-approved drugs and natural products, demonstrating its biocompatibility and favorable pharmacological properties. lifechemicals.commdpi.com The strategic placement of the ethynyl group at the 2-position allows for its elaboration into a diverse library of novel chemical entities through well-established and highly efficient chemical reactions.

The versatility of the ethynyl group is a key driver for its application as a scaffold. It can readily participate in a variety of coupling reactions, allowing chemists to conjugate the imidazole core to other molecules of interest, including fluorescent dyes, polymers, peptides, or other pharmacophores. This "plug-and-play" functionality is particularly valuable in drug discovery, where rapid synthesis of a diverse set of analogues is crucial for optimizing biological activity. ijpsjournal.com

Some of the key synthetic transformations that can be applied to this scaffold are detailed below:

| Reaction Type | Reagents/Catalyst | Resulting Structure | Potential Application Fields |

| Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (R-N₃), Copper(I) catalyst | 1,2,3-Triazole linked conjugate | Medicinal Chemistry, Chemical Biology, Materials Science |

| Sonogashira Coupling | Aryl/Vinyl Halide, Palladium & Copper catalysts | Aryl/Vinyl-substituted imidazole | Medicinal Chemistry, Organic Electronics |

| Glaser Coupling | Copper catalyst, Oxidant | Symmetrical 1,3-diyne | Materials Science, Conjugated Polymers |

| Hydration | Acid or Metal catalyst, H₂O | Acetyl-imidazole | Synthetic Intermediate |

| Reduction | H₂, Pd/C or other catalysts | Ethyl-imidazole or Ethylene-linked dimer | Fine Chemicals, Ligand Synthesis |

These reactions enable the linkage of the this compound core to a wide range of functional molecules, creating novel entities for various scientific fields. In medicinal chemistry, for instance, linking the scaffold to a known pharmacophore via a stable triazole linkage (formed through CuAAC) can lead to hybrid molecules with improved potency or novel mechanisms of action. nih.gov In materials science, polymerization or coupling reactions involving the ethynyl group can be used to create novel imidazole-containing polymers or organic semiconductors. lifechemicals.com

Outlook for Interdisciplinary Research and Methodological Advancements in Imidazole Chemistry

The future of imidazole chemistry, including derivatives like this compound, is increasingly interdisciplinary. The convergence of synthetic chemistry, computational modeling, and high-throughput screening is accelerating the discovery of new functional molecules. mdpi.com Computational studies, for example, can predict the binding of novel imidazole derivatives to biological targets, helping to prioritize synthetic efforts. mdpi.com

Significant advancements in synthetic methodologies are also expanding the toolbox for creating and modifying imidazole scaffolds. rsc.orgbohrium.com Key areas of development include:

Green Chemistry Approaches: The use of more environmentally benign catalysts, solvents (such as water), and energy sources (like microwave or ultrasound irradiation) is becoming more common in the synthesis of imidazole derivatives, reducing the environmental impact of chemical research. dntb.gov.ua

C-H Functionalization: Emerging methods that allow for the direct modification of carbon-hydrogen bonds on the imidazole ring offer new, more efficient ways to build molecular complexity, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors provide precise control over reaction conditions, enabling safer, more scalable, and often higher-yielding syntheses of imidazole compounds.

The ongoing development of such innovative synthetic methods will undoubtedly facilitate the broader application of versatile building blocks like this compound. rsc.org As these tools become more sophisticated and accessible, researchers across diverse fields—from pharmacology to materials science—will be better equipped to harness the unique properties of the imidazole core to develop novel solutions for pressing scientific challenges. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.